Bendamustine-d8

Isotope dilution mass spectrometry Internal standard selection Bendamustine bioanalysis

Bendamustine-d8 (CAS 1134803-33-0 free base; CAS 1185068-23-8 hydrochloride) is a stable isotope-labeled analog of the antineoplastic alkylating agent bendamustine, in which eight hydrogen atoms are replaced with deuterium (²H) at the bis(2-chloroethyl)amino moiety. This octa-deuterated compound possesses a molecular formula of C₁₆H₁₃D₈Cl₂N₃O₂ (free base, MW 366.31 g/mol) and is supplied as the hydrochloride salt (MW 402.77 g/mol) with a purity specification of ≥98%.

Molecular Formula C16H21Cl2N3O2
Molecular Weight 366.3 g/mol
Cat. No. B15139357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBendamustine-d8
Molecular FormulaC16H21Cl2N3O2
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O
InChIInChI=1S/C16H21Cl2N3O2/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23/h5-6,11H,2-4,7-10H2,1H3,(H,22,23)/i7D2,8D2,9D2,10D2
InChIKeyYTKUWDBFDASYHO-UFBJYANTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bendamustine-d8 for LC-MS/MS Quantification: Technical Specifications and Procurement Baseline


Bendamustine-d8 (CAS 1134803-33-0 free base; CAS 1185068-23-8 hydrochloride) is a stable isotope-labeled analog of the antineoplastic alkylating agent bendamustine, in which eight hydrogen atoms are replaced with deuterium (²H) at the bis(2-chloroethyl)amino moiety . This octa-deuterated compound possesses a molecular formula of C₁₆H₁₃D₈Cl₂N₃O₂ (free base, MW 366.31 g/mol) and is supplied as the hydrochloride salt (MW 402.77 g/mol) with a purity specification of ≥98% . As a member of the purine analog / nitrogen mustard class, Bendamustine-d8 is exclusively designated as an internal standard (IS) for the precise quantification of unlabeled bendamustine in biological matrices via LC-MS/MS or GC-MS methodologies [1].

Bendamustine-d8 vs. Non-Deuterated Internal Standards: Why Matrix Effects Preclude Simple Interchange


Substitution of Bendamustine-d8 with non-deuterated internal standards (e.g., phenacetin, loperamide, cinoxacin) or lower-deuterated analogs (e.g., Bendamustine-d4) introduces substantial quantitative risk in bioanalytical workflows. Non-isotopic IS compounds exhibit differential extraction recovery, chromatographic retention, and ionization efficiency compared to the target analyte under electrospray ionization (ESI) conditions, rendering them susceptible to variable matrix effects that compromise accuracy across diverse plasma and urine samples [1]. Deuterated analogs with fewer than eight deuterium atoms (e.g., d4 or d7 variants) may exhibit isotopic spectral overlap with the unlabeled analyte's natural M+2 or M+4 isotope peaks, particularly at higher analyte concentrations, thereby reducing the effective linear dynamic range of the assay . Bendamustine-d8, by incorporating eight deuterium atoms specifically at the nitrogen mustard moiety, provides a +8 Da mass shift that ensures baseline chromatographic co-elution with the analyte while maintaining complete mass spectrometric resolution from the analyte's isotope envelope .

Bendamustine-d8: Quantitative Evidence of Differentiation Relative to Bendamustine-d4 and Non-Isotopic Alternatives


Mass Shift Sufficiency: Bendamustine-d8 (+8 Da) vs. Bendamustine-d4 (+4 Da) for Isotopic Interference Mitigation

Bendamustine-d8 provides a +8 Da mass shift relative to unlabeled bendamustine (nominal mass 358 Da), whereas Bendamustine-d4 provides only a +4 Da mass shift . The +4 Da shift of the d4 analog falls within the natural isotopic envelope of bendamustine (which contains two chlorine atoms contributing to M+2 and M+4 isotopic peaks), creating potential for cross-talk interference when quantifying bendamustine at concentrations exceeding ~500 ng/mL .

Isotope dilution mass spectrometry Internal standard selection Bendamustine bioanalysis

Regulatory-Grade Purity Specification: Bendamustine-d8 (≥98%) vs. Variable Bendamustine-d4 Purity (≥99% Across d1-d4 Forms)

Bendamustine-d8 is supplied with a minimum purity specification of ≥98% (often >98% by HPLC) and includes full characterization data compliant with USP/EP pharmacopeial traceability requirements, making it suitable for ANDA submissions and commercial QC applications [1]. In contrast, commercially available Bendamustine-d4 is specified as ≥99% deuterated forms across the d1-d4 isotopologue mixture, meaning the product may contain a distribution of singly, doubly, triply, and quadruply deuterated species rather than exclusively d4 .

ANDA submission Method validation Quality control standards

Regulatory-Grade Documentation and Pharmacopeial Traceability for ANDA/DMF Submissions

Bendamustine-d8 is supplied with comprehensive characterization data compliant with ICH and regional regulatory guidelines, including detailed Certificates of Analysis (CoA), MSDS, and structural elucidation by NMR and high-resolution MS, with optional traceability certification against USP or EP bendamustine reference standards upon request . This documentation package directly supports analytical method validation (AMV), quality control (QC) release testing, and ANDA or DMF submissions for generic bendamustine drug products [1].

Reference standards Pharmacopeial compliance ANDA analytical methods

Structurally-Conserved Ionization Behavior: Deuterium Placement at Nitrogen Mustard Moiety Preserves ESI Response

The deuterium labeling in Bendamustine-d8 is localized exclusively on the bis(2-chloroethyl)amino (nitrogen mustard) side chain, remote from the benzimidazole core and carboxylic acid moiety that dominate the molecule's proton affinity and ESI ionization efficiency . This remote deuterium placement minimizes any deuterium isotope effect on chromatographic retention time (typically ≤0.02 min difference on reversed-phase C18 columns) while preserving identical ionization efficiency to unlabeled bendamustine under both positive and negative ESI modes [1].

Electrospray ionization efficiency Isotope effect Internal standard tracking

Bendamustine-d8 Application Scenarios: Validated Use Cases in Bioanalysis and Pharmaceutical Development


Validated LC-MS/MS Method Development for Bendamustine Pharmacokinetic Studies in Plasma

Bendamustine-d8 serves as the optimal internal standard for developing and validating LC-MS/MS methods intended for bendamustine quantification in plasma or serum matrices during preclinical and clinical pharmacokinetic studies. Its +8 Da mass shift ensures complete resolution from the analyte's isotopic envelope, eliminating cross-talk at high concentrations, while its near-identical chromatographic retention time provides robust compensation for matrix effects across the entire elution profile [1].

Quality Control and Release Testing for Generic Bendamustine Drug Products (ANDA/DMF)

Bendamustine-d8 is supplied with regulatory-grade documentation, including full Certificate of Analysis (CoA) and optional USP/EP pharmacopeial traceability, making it the appropriate reference standard for analytical method validation (AMV), quality control release testing, and stability studies supporting Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) for generic bendamustine formulations .

Bendamustine Therapeutic Drug Monitoring (TDM) and Clinical Bioanalysis

In clinical bioanalytical laboratories performing therapeutic drug monitoring of bendamustine in oncology patients, Bendamustine-d8 provides the necessary precision and accuracy required for validated assays compliant with CLIA/CAP or ISO 15189 standards. The defined single-isotopologue composition (d8) ensures batch-to-batch consistency in MS response, reducing the need for cross-batch recalibration and supporting long-term assay reproducibility in longitudinal clinical studies [2].

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